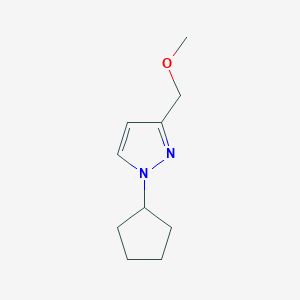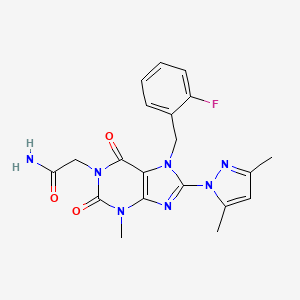
N1-(3-(méthylthio)phényl)-N2-(3-(2-phényl-1H-imidazol-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic organic compound known for its diverse scientific applications. The structure of the compound includes a phenyl ring substituted with a methylthio group and an oxalamide moiety linked to an imidazole ring. Its versatility makes it significant in various fields of research.
Applications De Recherche Scientifique
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has extensive applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multi-step organic reactions starting from commercially available starting materials. Here's an outline:
Aromatic Nucleophilic Substitution:
Imidazole Formation: Synthesizing the imidazole moiety through the reaction of primary amines with glyoxal and an aldehyde.
Oxalamide Formation: Coupling the substituted phenyl and imidazole intermediates using oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up these synthetic routes with optimization of reaction conditions to enhance yield and purity. Typical industrial processes include:
Large-scale reactors with precise temperature control.
Automated addition of reagents to ensure consistency.
Use of industrial-grade solvents and reagents to maintain cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo several types of chemical reactions, such as:
Oxidation: Transformation of the methylthio group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imidazole ring under mild conditions.
Substitution Reactions: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Hydrolysis: Under acidic or basic conditions, the oxalamide moiety can be hydrolyzed to form the corresponding amine and oxalic acid derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution agents: Alkyl halides, acyl chlorides.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) media.
Major Products:
Oxidized derivatives (sulfoxides, sulfones).
Reduced imidazole forms.
Substituted aromatic rings with varying functional groups.
Hydrolyzed amines and oxalic acid derivatives.
Mécanisme D'action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: In biological systems, it may interfere with cellular processes such as signal transduction, DNA replication, or protein synthesis.
Interaction with Biomolecules: Forms hydrogen bonds, Van der Waals interactions, and electrostatic interactions with biomolecules, leading to functional modifications.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide stands out due to its unique structural features:
Similar Compounds: Other oxalamide derivatives, imidazole-containing compounds, and phenylthio analogs.
Uniqueness: Its specific combination of the methylthio group, phenyl ring, and imidazole moiety makes it particularly versatile in various scientific applications.
Advantages: Higher efficacy in certain biological assays, better stability under physiological conditions, and the potential for fewer side effects in medicinal uses.
Propriétés
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKCYUAEJVUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)
![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)


![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
